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Abstract

AS1842856 is a potent and selective small-molecule inhibitor of the Forkhead box O1 (Foxo1l)
transcription factor.[1][2][3] By directly binding to the active, unphosphorylated form of Foxo1,
AS1842856 effectively blocks its transcriptional activity, leading to a range of biological effects.
[1][4] This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and diverse biological activities of AS1842856. Detailed
experimental protocols for key assays and visualizations of relevant signaling pathways are
included to facilitate further research and drug development efforts. Notably, recent studies
have revealed that AS1842856 also exhibits off-target activity as a direct inhibitor of glycogen
synthase kinase 3 (GSK3), contributing to its cytotoxic effects in certain cancer models.[5][6]

Chemical Structure and Physicochemical Properties

AS1842856, with the IUPAC name 5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-
dihydroquinoline-3-carboxylic acid, is a quinolone derivative.[7] Its chemical identifiers and
physicochemical properties are summarized in the table below.
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Property Value Reference
5-Amino-7-
(cyclohexylamino)-1-ethyl-6-
IUPAC Name fluoro-4-oxo-1,4- [7]
dihydroquinoline-3-carboxylic
acid
CAS Number 836620-48-5 [3]
Molecular Formula C1sH22FN30s [3]
Molecular Weight 347.38 g/mol [7]

CCN1C=C(C(=0)C2=C1C=C(
SMILES C(=C2N)F)NC3CCCCC3)C(=0  [7]
)O

InChi=1S/C18H22FN303/c1-
2-22-9-11(18(24)25)17(23)14-
13(22)8-

InChl [7]
12(15(19)16(14)20)21-10-6-4-
3-5-7-10/h8-10,21H,2-

7,20H2,1H3,(H,24,25)

N Soluble in DMSO (up to 5
Solubility mi) [7]
mg/m

Storage Store at -20°C [2]

Biological Activity and Quantitative Data

AS1842856 is a cell-permeable inhibitor that potently blocks the transcriptional activity of
Foxol with an ICso of 33 nM.[7] It demonstrates selectivity for Foxol over other Foxo isoforms,
such as Foxo3a and Foxo4.[2] The compound has been shown to modulate various cellular
processes, including gluconeogenesis, adipogenesis, apoptosis, and autophagy.[1][2][8]
Recent evidence also points to its role as a direct inhibitor of GSK3.[5][6]

In Vitro Activity
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Target/Process Cell Line Assay ICso | Effect Reference
Luciferase
Foxol HepG2 33 nM [7]
Reporter Assay
Luciferase
Foxo3a HepG2 >1 uM [2]
Reporter Assay
Luciferase
Foxo4 HepG2 >1uM [2]
Reporter Assay
Foxol-mediated Luciferase 70% inhibition at
o HepG2 [7]
promoter activity Reporter Assay 100 nM
Foxo3-mediated Luciferase 3% inhibition at
- HepG2 [2]
promoter activity Reporter Assay 100 nM
Foxo4-mediated Luciferase 20% inhibition at
. HepG2 [2]
promoter activity Reporter Assay 100 nM
Fao rat
PEPCK mRNA gRT-PCR ICs0 =37 nM [7]
hepatoma
Fao rat
G6Pase mRNA gRT-PCR ICs0 = 130 nM [7]
hepatoma
Glucose Fao rat
] Glucose Assay ICs0o =43 nM [7]
Production hepatoma
In vitro kinase
GSK3p - ICs0 = 8.2 nM 9]
assay
) Almost complete
) ) OilRed O ]
Adipogenesis 3T3-L1 o suppression at [8]
staining
1.0 pM
Glioblastoma & ] Increased
) Annexin V/PI )
Apoptosis Breast Cancer o apoptosis at 1 [10]
Staining

Cells

UM

In Vivo Activity
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Animal Model Treatment Effect Reference

Drastic decrease in
Diabetic db/db mice 100 mg/kg, p.o. fasting plasma [3]
glucose

Suppression of
Normal and db/db

) 100 mg/kg, p.o. pyruvate-induced [3]
mice

hyperglycemia

Signaling Pathways and Experimental Workflows
AS1842856 Inhibition of the PI3K/Akt/Foxol Signaling
Pathway

The diagram below illustrates the canonical PI3K/Akt signaling pathway leading to the
phosphorylation and inactivation of Foxol. AS1842856 directly binds to the unphosphorylated,
active form of Foxol in the nucleus, preventing its transcriptional activity and subsequent
downstream effects on gluconeogenesis and apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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